
6-Bromo-1-benzothiophene-2-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine and thionyl chloride as reagents .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1-benzothiophene-2-carbonyl chloride are not widely documented, the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Addition Reactions: Reagents like water or alcohols can react with the carbonyl chloride group under mild conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include esters or amides formed from the reaction of the carbonyl chloride group.
Scientific Research Applications
6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article delves into its applications, focusing on its use in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in several key reactions:
- Acylation Reactions : The carbonyl chloride group can be used to introduce acyl groups into various substrates, facilitating the synthesis of more complex molecules.
- Cross-Coupling Reactions : The bromo substituent enables cross-coupling reactions with organometallic reagents (e.g., Grignard reagents or organolithiums) to form new carbon-carbon bonds. This is particularly useful in the construction of polycyclic structures.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Agents : Research has indicated that derivatives of benzothiophene exhibit anticancer properties. The compound can be modified to enhance biological activity against specific cancer types.
- Antimicrobial Activity : Some studies have suggested that benzothiophene derivatives possess antimicrobial properties. The chlorinated derivative may enhance efficacy against bacterial and fungal pathogens.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science:
- Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.
- Fluorescent Materials : The compound's fluorescence characteristics can be harnessed for applications in optoelectronics and sensor technology.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel benzothiophene derivatives using this compound as a precursor. Various acylation reactions were performed leading to compounds that demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications on biological activity.
Case Study 2: Development of Organic Photovoltaics
Research conducted by a team at a leading university focused on utilizing this compound in the fabrication of organic photovoltaic devices. The compound was incorporated into polymer matrices, resulting in improved charge transport properties and enhanced light absorption. The findings indicated that such materials could lead to higher efficiency in solar cells.
Table 1: Summary of Synthetic Applications
Reaction Type | Description | Reference |
---|---|---|
Acylation | Introduction of acyl groups | |
Cross-Coupling | Formation of new carbon-carbon bonds | |
Synthesis of Derivatives | Creation of novel therapeutic agents |
Compound Derivative | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Benzothiophene Derivative A | Anticancer | 12.5 | |
Benzothiophene Derivative B | Antimicrobial | 15.0 |
Mechanism of Action
The mechanism of action of 6-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1-benzothiophene-2-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications
Uniqueness
6-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis .
Biological Activity
6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a bromine substituent and a carbonyl chloride group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to disease pathways, notably kinases and G-protein coupled receptors, which are crucial in cancer and inflammatory processes.
- Nucleophilic Reactivity : The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attacks that can lead to the formation of biologically active derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines. In biochemical evaluations, it exhibited IC50 values indicating significant inhibitory effects on key cancer-related kinases .
- Antimicrobial Activity : Studies have reported that this compound possesses antimicrobial properties, enhancing the efficacy of existing antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Table 1: Biological Activity Summary
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | c-MET kinase | 8.1 | |
Antimicrobial | Staphylococcus aureus | 15.0 | |
Antimicrobial | Pseudomonas aeruginosa | 10.5 |
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Contains bromine and carbonyl chloride | Anticancer, Antimicrobial |
6-Chloro-1-benzothiophene-2-carbonyl chloride | Contains chlorine instead of bromine | Reduced reactivity |
6-Fluoro-1-benzothiophene-2-carbonyl chloride | Contains fluorine | Different biological profile |
Properties
IUPAC Name |
6-bromo-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGRVPIAWAUVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544016 | |
Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105212-27-9 | |
Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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